

# Technical Guide: NMR Structural Dynamics and Purity Profiling of Octrizole (UV-329)

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## Compound of Interest

Compound Name:	Octrizole
CAS No.:	3147-75-9
Cat. No.:	B046696

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## Executive Summary & Chemical Context

**Octrizole** (CAS: 3147-75-9), chemically known as 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, represents a critical class of hydroxyphenyl-benzotriazole (HB) UV absorbers.[1] Its efficacy in stabilizing polymers (polycarbonates, polyesters) stems from a photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).

For the analytical scientist, **Octrizole** is not merely a static structure; it is a dynamic system locked in a planar conformation by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the triazole nitrogen. This guide details the NMR protocols necessary to validate this active conformation, quantify purity, and differentiate the specific 1,1,3,3-tetramethylbutyl (tert-octyl) moiety from similar analogs like Tinuvin P.

## The Mechanistic Basis of NMR Signals

Understanding the ESIPT mechanism is prerequisite to interpreting the NMR spectrum. The "active" UV-absorbing state requires the molecule to be planar, facilitated by the IMHB.

- The Diagnostic Signal: The phenolic proton ( ) does not appear in the typical 4.0–7.0 ppm range.[1] Due to the Resonance-Assisted Hydrogen Bond (RAHB), it is significantly deshielded, typically appearing >11.0 ppm.
- Solvent Selection Strategy:

- Chloroform-

(CDCl<sub>3</sub>)

): The gold standard.[1] It is non-polar and non-interacting, preserving the intramolecular hydrogen bond. This mimics the hydrophobic environment of a polymer matrix.

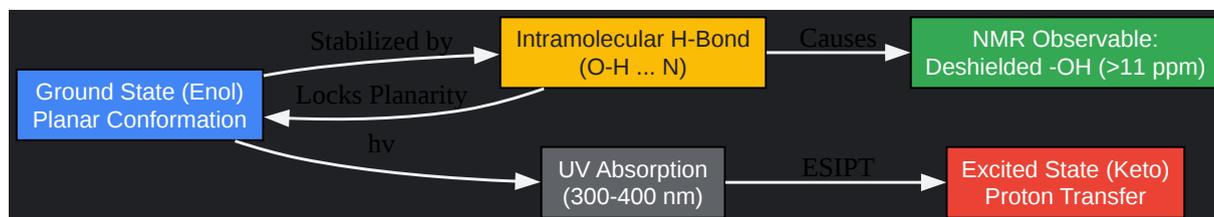
- DMSO-

: Use with caution. While excellent for solubility, its high polarity and H-bond accepting capability can compete with the intramolecular bond, potentially broadening the

signal or shifting equilibrium, which may lead to erroneous structural conclusions regarding the "active" state.

## Visualization: ESIPT & NMR Correlation

The following diagram illustrates the relationship between the chemical mechanism and the resulting NMR observables.



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Figure 1: Correlation between the intramolecular hydrogen bond (IMHB), the ESIPT mechanism, and the diagnostic downfield NMR shift of the hydroxyl proton.

## Experimental Methodology

### Sample Preparation

To ensure high-resolution data capable of resolving long-range couplings in the aromatic region:

- Mass: Weigh 15–20 mg of **Octrizole**.
- Solvent: Dissolve in 0.6 mL of CDCl<sub>3</sub> (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
- Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended micro-particulates which cause line broadening.

## Instrument Parameters (Proton )

- Frequency: 400 MHz or higher recommended (to resolve aromatic multiplets).
- Pulse Angle: 30° (to ensure accurate integration).
- Relaxation Delay ( ): Set to seconds.
  - Reasoning: The quaternary carbons and the hindered phenolic proton have long relaxation times. A short delay will suppress the integration of the and aromatic signals relative to the fast-relaxing alkyl methyls, leading to quantitative errors.<sup>[1]</sup>
- Scans (NS): 16–32 (sufficient for 20 mg sample).

## Structural Assignment & Spectral Analysis<sup>[1][2][3]</sup> <sup>[4]</sup>

### The Aliphatic Region (The "Fingerprint")

**Octrizole** is distinguished from other benzotriazoles by its 1,1,3,3-tetramethylbutyl group. This bulky group produces a unique signature in the upfield region.

Moiety	Chemical Shift ( , ppm)	Multiplicity	Integral	Assignment Logic
Terminal -Butyl	0.75 – 0.80	Singlet ( )	9H	The group at the end of the chain. <sup>[1]</sup> Highly shielded.
Gem-Dimethyl	1.40 – 1.50	Singlet ( )	6H	The group attached directly to the aromatic ring. <sup>[1]</sup>
Methylene Bridge	1.70 – 1.80	Singlet ( )	2H	The linking the two quaternary carbons. <sup>[1]</sup> Appears as a singlet because it has no vicinal protons.

## The Aromatic & Heteroatom Region

The aromatic region (7.0–8.5 ppm) contains two distinct spin systems: the benzotriazole ring (AA'BB' type) and the 1,2,4-substituted phenol ring.

Proton	Chemical Shift ( , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
Phenol H-6	7.15 – 7.25	Doublet ( )		Ortho to . [1] Shielded relative to H-3. [1]
Benzotriazole H- 5'/6'	7.40 – 7.50	Multiplet ( )	-	The "remote" protons of the benzotriazole ring. [1]
Phenol H-5	7.55 – 7.65	Doublet of Doublets ( )		Meta to , Para to Benzotriazole.
Benzotriazole H- 4'/7'	7.90 – 8.00	Multiplet ( )	-	The protons adjacent to the Triazole Nitrogens. [1] Deshielded by the N- heterocycle. [1]
Phenol H-3	8.20 – 8.30	Doublet ( )		Diagnostic: Ortho to the Benzotriazole ring. [1] Significantly deshielded by the ring current of the heterocycle and the IMHB.

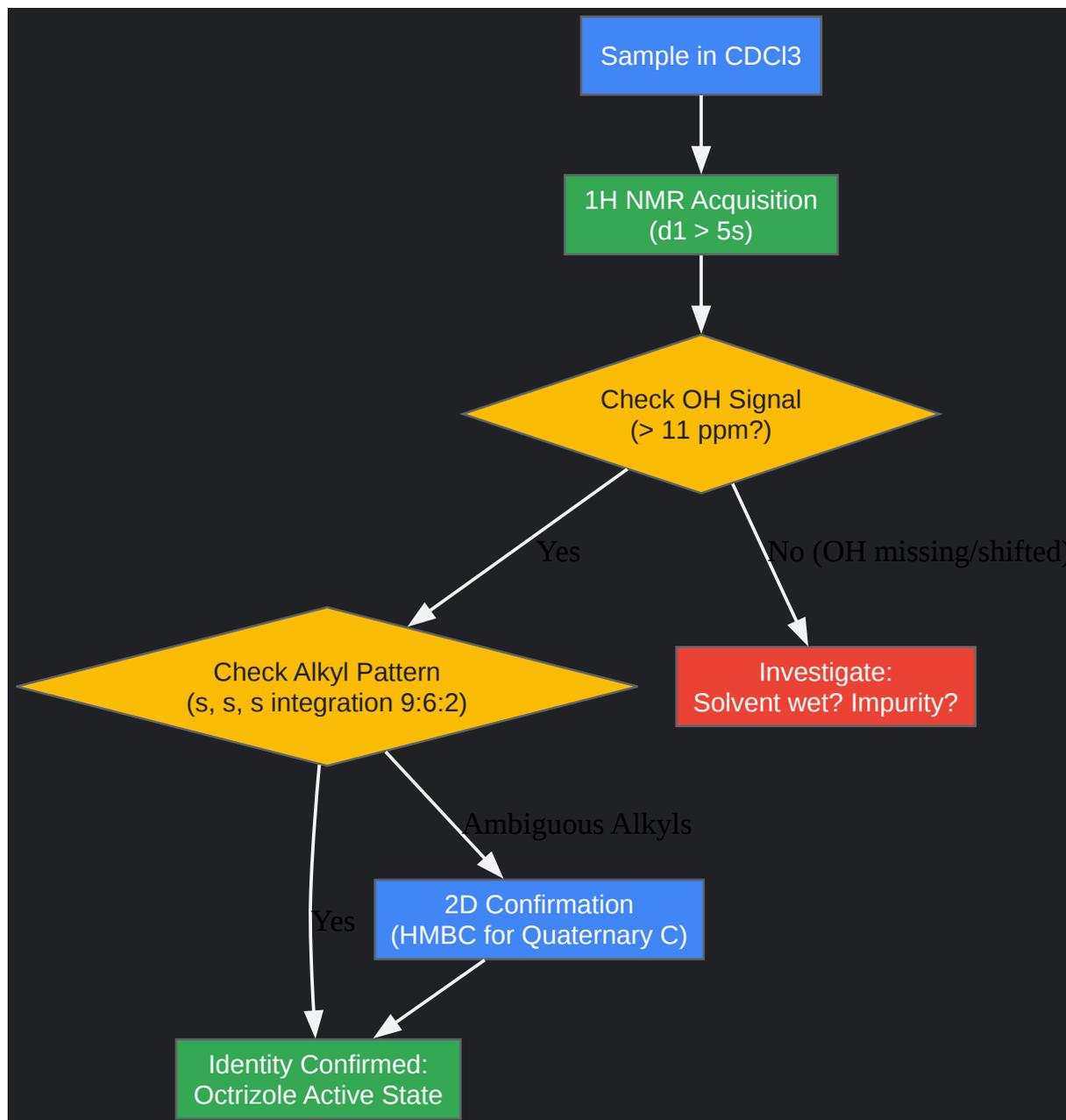
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Phenolic -OH	11.00 – 11.80	Broad Singlet ( )	-	Critical Proof of Structure: Evidence of strong intramolecular H-bonding (O-H N).[1]
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## Analytical Workflow

The following Graphviz diagram outlines the logical flow for validating the **Octrizole** structure, moving from simple 1D checks to advanced 2D confirmation.



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Figure 2: Step-by-step decision tree for NMR validation of **Octrizole**.

## Quality Control & Impurity Profiling

In a drug development or high-performance material context, purity is paramount.<sup>[1]</sup> NMR is uniquely capable of detecting specific process impurities that HPLC might miss if UV

chromophores are similar.

## Common Impurities to Watch:

- Residual Solvents:
  - Toluene: Look for singlet at 2.36 ppm (methyl) and multiplets at 7.1-7.2 ppm.<sup>[1]</sup>
  - Methanol:<sup>[2][3]</sup> Singlet at 3.49 ppm.
  - Water:<sup>[4][3]</sup> In CDCl<sub>3</sub>, a broad singlet around 1.56 ppm (variable).
- Isomeric Impurities:
  - Tinuvin P (Methyl analog): If the raw material was impure, you may see a methyl singlet around 2.3 ppm instead of the complex tert-octyl pattern.
  - Non-Planar Isomers: If the H-bond is disrupted (e.g., by water contamination), the Phenol H-3 doublet at ~8.2 ppm may shift upfield, indicating a loss of UV-protective efficacy.

## References

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## Sources

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